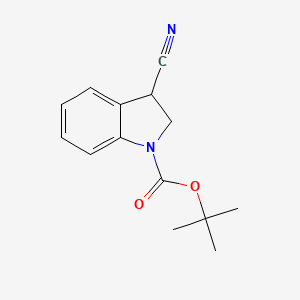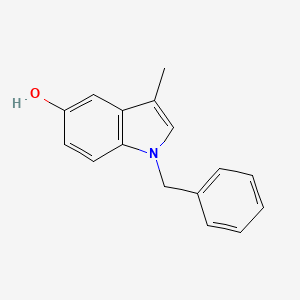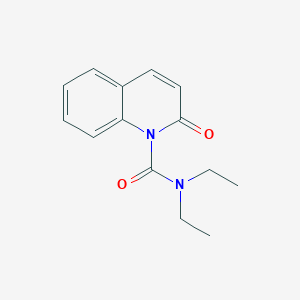
ethyl (6-chloro-9H-purin-9-yl)carbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl (6-chloro-9H-purin-9-yl)carbamate is a chemical compound with the molecular formula C8H8ClN5O2 It is a derivative of purine, a heterocyclic aromatic organic compound
Preparation Methods
The synthesis of ethyl (6-chloro-9H-purin-9-yl)carbamate typically involves the reaction of 6-chloropurine with ethyl chloroformate in the presence of a base. The reaction conditions often include the use of an organic solvent such as dichloromethane and a base like triethylamine. The reaction proceeds at room temperature and yields the desired product after purification .
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Ethyl (6-chloro-9H-purin-9-yl)carbamate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, where the chlorine atom is replaced by other nucleophiles such as amines or thiols.
Common reagents and conditions used in these reactions include organic solvents like ethanol or acetonitrile, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Ethyl (6-chloro-9H-purin-9-yl)carbamate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: This compound can be used in studies involving enzyme inhibition and nucleic acid interactions.
Mechanism of Action
The mechanism of action of ethyl (6-chloro-9H-purin-9-yl)carbamate involves its interaction with specific molecular targets, such as enzymes or nucleic acids. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby preventing the enzymes from catalyzing their respective reactions. Additionally, it can interact with nucleic acids, potentially interfering with DNA or RNA synthesis and function.
Comparison with Similar Compounds
Ethyl (6-chloro-9H-purin-9-yl)carbamate can be compared with other similar compounds, such as:
Ethyl (6-chloro-9H-purin-9-yl)acetate: This compound has a similar structure but with an acetate group instead of a carbamate group.
6-Chloro-9H-purin-9-ylpropionaldehyde: This compound has a propionaldehyde group attached to the purine ring.
6-Mercapto-9H-purin-9-yl-α-aminobutyric acid: This compound contains a mercapto group and an α-aminobutyric acid moiety.
The uniqueness of this compound lies in its specific functional groups, which confer distinct chemical and biological properties.
Properties
CAS No. |
89979-33-9 |
|---|---|
Molecular Formula |
C8H8ClN5O2 |
Molecular Weight |
241.63 g/mol |
IUPAC Name |
ethyl N-(6-chloropurin-9-yl)carbamate |
InChI |
InChI=1S/C8H8ClN5O2/c1-2-16-8(15)13-14-4-12-5-6(9)10-3-11-7(5)14/h3-4H,2H2,1H3,(H,13,15) |
InChI Key |
NYGBOSRIQWCBHB-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)NN1C=NC2=C1N=CN=C2Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![Cyclohepta[b]thiazolo[4,5-f]indole](/img/structure/B11869570.png)

![6-Methoxy-3-phenyl-3H-imidazo[4,5-B]pyridin-5-OL](/img/structure/B11869574.png)
![4-(3-Methoxypropyl)-1-oxa-4,9-diazaspiro[5.5]undecan-3-one](/img/structure/B11869575.png)
![2-(3-nitrophenyl)-3H-imidazo[4,5-c]pyridine](/img/structure/B11869579.png)


![[1-(4-fluorophenyl)-1H-indol-3-yl]methanamine](/img/structure/B11869588.png)


